molecular formula C6H8BrN3O3 B1400491 (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol CAS No. 1227210-30-1

(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol

Cat. No.: B1400491
CAS No.: 1227210-30-1
M. Wt: 250.05 g/mol
InChI Key: DMCMPWZBDNSVMF-UHFFFAOYSA-N
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Description

(1-(2-Bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol (: 1227210-30-1) is a high-value chemical intermediate with a molecular formula of C 6 H 8 BrN 3 O 3 and a molecular weight of 250.06 g/mol . This compound features a unique molecular structure that integrates three key functional groups: a nitro group, a bromoethyl chain, and a hydroxymethyl group. This combination makes it a versatile and multifunctional building block in organic synthesis and medicinal chemistry research . The reactive 2-bromoethyl side chain is a valuable handle for further functionalization, particularly in the synthesis of more complex molecules through nucleophilic substitution reactions . The nitro group attached to the pyrazole ring is a strong electron-withdrawing group that can influence the electronic properties of the heterocycle and can itself be reduced to other functional groups, such as amines . The presence of the hydroxymethyl group offers an additional site for modification, for instance, through esterification or oxidation . This combination of features suggests its primary research value is as a key precursor in constructing active pharmaceutical ingredients (APIs), agrochemicals, and other functional materials. It is closely related to other pharmacologically relevant pyrazole derivatives . Handling and Storage: For R&D use only. This product is not for human or veterinary use. It should be stored at -4°C for short-term (6-12 weeks) or at -20°C for long-term (1-2 years) .

Properties

IUPAC Name

[2-(2-bromoethyl)-5-nitropyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O3/c7-1-2-9-5(4-11)3-6(8-9)10(12)13/h3,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCMPWZBDNSVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CCBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-Nitro-1H-pyrazole with 2-Bromoethyl Precursors

The most common approach to introduce the 2-bromoethyl group at N1 involves nucleophilic substitution (alkylation) of 3-nitro-1H-pyrazole with 2-bromoethanol or 1,2-dibromoethane under basic conditions:

  • Reaction conditions:

    • Base: Potassium carbonate (K2CO3) or similar mild bases.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Elevated temperatures (typically 50–100 °C) to promote substitution.
  • Mechanism: The pyrazole nitrogen acts as a nucleophile, displacing the leaving group (bromide) on the 2-bromoethyl reagent, forming the N-substituted product.

  • Notes: The reaction is sensitive to stoichiometry and solvent polarity, which influence yield and purity. Side reactions such as over-alkylation or substitution at other nucleophilic sites are minimized by controlling reaction time and temperature.

Nitration of Pyrazole Ring

If starting from a non-nitrated pyrazole, nitration at the 3-position is achieved by electrophilic aromatic substitution:

  • Reagents: Mixed acid system (HNO3/H2SO4).
  • Temperature control: Low temperatures (<5 °C) to prevent over-nitration or ring degradation.
  • Outcome: Selective introduction of the nitro group at the 3-position due to electronic effects.

Introduction of the Methanol Group at the 5-Position

The methanol substituent at the 5-position of the pyrazole ring can be introduced by reduction of a corresponding ester or aldehyde precursor:

  • Typical route: Reduction of 5-substituted pyrazole-3-carboxylate esters or aldehydes using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Example procedure:

    • Dissolve the ester or aldehyde precursor in anhydrous ether.
    • Add LiAlH4 slowly at 0 °C with stirring.
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Quench reaction with saturated ammonium chloride solution.
    • Extract and purify the alcohol product.
  • Yields: Typically high (around 80–90%) with careful control of reaction conditions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Nitration HNO3/H2SO4, <5 °C 3-nitro-1H-pyrazole 70–85 Temperature critical for selectivity
2 N-Alkylation 2-bromoethanol or 1,2-dibromoethane, K2CO3, DMF, 80 °C 1-(2-bromoethyl)-3-nitro-1H-pyrazole 60–75 Polar aprotic solvent enhances yield
3 Reduction (ester/aldehyde) LiAlH4, diethyl ether, 0 °C (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol 80–90 Controlled quenching avoids side reactions

Detailed Research Findings and Data

Reaction Optimization

  • Base selection: Potassium carbonate is preferred for its mildness and ability to deprotonate pyrazole N-H without causing decomposition.
  • Solvent effects: DMF and DMSO provide high polarity to stabilize charged intermediates, improving alkylation efficiency.
  • Temperature: Elevated temperatures (70–90 °C) increase reaction rates but require monitoring to avoid decomposition of nitro groups.

Purification Techniques

  • Column chromatography using silica gel with gradient elution (cyclohexane/ethyl acetate) effectively separates the target compound from unreacted starting materials and side products.
  • Recrystallization from ethyl acetate/n-hexane mixtures improves purity and yield.

Characterization

  • NMR Spectroscopy: Characteristic signals include methylene protons of the bromoethyl group (δ 3.5–4.2 ppm), aromatic pyrazole protons, and hydroxymethyl protons (~δ 4.5 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z 220.02 confirms molecular weight.
  • Infrared Spectroscopy: Nitro group absorption bands (~1520 and 1340 cm⁻¹) and hydroxyl stretch (~3400 cm⁻¹).

Comparative Analysis with Related Compounds

Feature This compound 1-(2-bromoethyl)-3-nitro-1H-pyrazole (no methanol) 3-nitro-1H-pyrazole (no bromoethyl, no methanol)
Functional groups Bromoethyl, nitro, hydroxymethyl Bromoethyl, nitro Nitro only
Synthetic complexity Higher due to additional hydroxymethyl group Moderate Lower
Potential for further derivatization High due to multiple reactive sites Moderate Limited
Typical yield range (%) 60–90 (multi-step) 60–75 70–85

Scientific Research Applications

(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

    (1-(2-chloroethyl)-3-nitro-1H-pyrazol-5-yl)methanol: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (1-(2-bromoethyl)-3-amino-1H-pyrazol-5-yl)methanol: Similar structure but with an amino group instead of a nitro group.

Uniqueness: (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of the bromoethyl group allows for versatile substitution reactions, while the nitro group provides redox activity. The hydroxymethyl group enhances solubility and facilitates interactions with biological molecules.

Biological Activity

(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a nitro group, a bromoethyl group, and a hydroxymethyl group, which may contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is [2-(2-bromoethyl)-5-nitropyrazol-3-yl]methanol, and it has the following structural formula:

C6H8BrN3O3\text{C}_6\text{H}_8\text{BrN}_3\text{O}_3

Key Functional Groups:

  • Bromoethyl Group: Known for its ability to form covalent bonds with nucleophilic sites on proteins or DNA.
  • Nitro Group: Can participate in redox reactions, influencing the compound's biological activity.
  • Hydroxymethyl Group: Enhances solubility and facilitates interactions with biological molecules.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring: Reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid.
  • Bromoethylation: Reaction with 2-bromoethanol in the presence of a base.
  • Hydroxymethylation: Final step involving formaldehyde to introduce the hydroxymethyl group.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of pyrazole derivatives, including this compound. A notable study demonstrated that various pyrazole compounds exhibited significant inhibitory effects against bacterial strains such as Escherichia coli and Klebsiella–Enterobacter spp. The percentage of inhibition varied with concentration, indicating dose-dependent activity .

CompoundInhibition Percentage (%)Concentration (mol/dm³)
Pz382.810510^{-5}
Pz275.610310^{-3}

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored. A study assessing cytotoxicity against carcinoma cell lines found that certain derivatives exhibited promising activity with low IC50 values, comparable to standard chemotherapeutics like cisplatin. For instance, one derivative showed an IC50 of 5.35 µM against liver carcinoma cells .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds via the bromoethyl group.
  • Interaction with DNA: The nitro group can induce DNA damage through redox cycling.
  • Cell Membrane Disruption: The hydrophobic nature of the bromoethyl group may facilitate membrane penetration, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study explored various pyrazole derivatives' efficacy against Klebsiella–Enterobacter spp., where this compound was included among tested compounds. Results indicated that this compound achieved notable inhibition at lower concentrations compared to others .

Study 2: Anticancer Activity

In another investigation, this compound was evaluated alongside other pyrazole derivatives for its cytotoxic effects on lung carcinoma cells. The results demonstrated significant cell death at concentrations that were non-toxic to normal cells, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol?

  • Methodology : The compound can be synthesized via multi-step protocols. A common approach involves introducing the bromoethyl group through alkylation using bromoethyl acetate under basic conditions (e.g., NaOEt in ethanol, reflux) . Subsequent nitration at the pyrazole C3 position is achieved with HNO₃/H₂SO₄ or acetyl nitrate. The hydroxymethyl group is typically introduced via hydrolysis of a carboxylate ester intermediate (e.g., using NaOH in THF/H₂O) .
  • Key Considerations : Monitor reaction progress via TLC and optimize temperature to avoid over-nitration. Purification often requires column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Resolve the 3D structure using SHELX programs for refinement. Single-crystal data collection at 293 K is typical, with R factors <0.06 indicating high accuracy .
  • Spectroscopy : Confirm functional groups via FTIR (e.g., nitro stretch at ~1520 cm⁻¹, O–H stretch at ~3400 cm⁻¹). Use ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole protons at δ 6.5–8.5 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks .

Q. How can solubility and stability be assessed for this compound in different solvents?

  • Methodology : Perform solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. Stability is evaluated by monitoring degradation via HPLC under varying pH and temperature conditions. Store the compound at –20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?

  • Methodology : Optimize the geometry using Gaussian09 at the B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps to assess electrophilicity. Compare experimental bond lengths (from X-ray) with DFT-derived values to validate the model. Use Fukui indices to predict sites for nucleophilic/electrophilic attacks .

Q. What strategies resolve contradictions between experimental and computational data?

  • Case Example : If DFT-predicted nitro group orientation conflicts with X-ray results, re-examine crystal packing effects (e.g., hydrogen bonding, π-stacking) that may stabilize non-equilibrium conformations . Validate via variable-temperature NMR to assess dynamic behavior.

Q. How does the nitro group influence biological activity, and how is this evaluated?

  • Methodology : The nitro group enhances electrophilicity, potentially enabling covalent interactions with biological targets. Test inhibitory activity against enzymes (e.g., Lp-PLA2) via fluorescence-based assays. Compare IC₅₀ values with nitro-free analogs to isolate its contribution .

Q. What experimental designs optimize regioselectivity during pyrazole functionalization?

  • Approach : Control substituent placement using directing groups (e.g., methyl at C4) or leverage steric effects. For bromoethyl introduction, use bulky bases (e.g., KOtBu) to favor N1 alkylation over O-alkylation . Confirm regiochemistry via NOESY NMR .

Q. How can synthetic byproducts be identified and minimized?

  • Methodology : Use LC-MS to detect impurities (e.g., over-alkylated or de-brominated products). Optimize reaction stoichiometry (e.g., 1.2 eq. bromoethyl acetate) and employ scavengers (e.g., molecular sieves) to trap excess reagents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol

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